Cas no 2093804-34-1 (N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide)

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 5-Benzofuransulfonamide, N-(5-cyclopropyl-3-methyl-4-isoxazolyl)-2,3-dihydro-
- N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide
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- インチ: 1S/C15H16N2O4S/c1-9-14(15(21-16-9)10-2-3-10)17-22(18,19)12-4-5-13-11(8-12)6-7-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3
- InChIKey: QMMLHEAMMWHEJM-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(S(NC3=C(C4CC4)ON=C3C)(=O)=O)C=C2CC1
N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264753-1g |
N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
2093804-34-1 | 1g |
$0.0 | 2023-09-14 | ||
Enamine | EN300-264753-1.0g |
N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
2093804-34-1 | 1.0g |
$0.0 | 2023-03-01 |
N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamideに関する追加情報
N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide: A Comprehensive Overview
The compound with CAS No 2093804-34-1, known as N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a sulfonamide group attached to a 1,2-oxazole ring and a benzofuran moiety. The presence of these functional groups and their spatial arrangement contribute to the compound's potential biological activity and pharmacokinetic properties.
Recent studies have highlighted the importance of sulfonamides in drug discovery due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The benzofuran moiety in this compound is particularly interesting as it has been associated with anti-inflammatory and antioxidant properties in several preclinical models. Furthermore, the cyclopropyl group attached to the oxazole ring may enhance the molecule's lipophilicity, potentially improving its bioavailability.
One of the most promising aspects of this compound is its potential application in the treatment of inflammatory diseases. Researchers have demonstrated that sulfonamides with similar structural features can inhibit key inflammatory pathways such as NF-kB and COX enzymes. In vitro assays conducted on this compound have shown moderate inhibitory activity against these targets, suggesting its potential as a lead compound for further optimization.
In terms of synthesis, the construction of this molecule involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The synthesis begins with the preparation of the benzofuran derivative, followed by the introduction of the sulfonamide group through a coupling reaction. The final step involves the attachment of the cyclopropyl-substituted oxazole ring via a nucleophilic substitution reaction. This approach ensures high selectivity and yields while maintaining the integrity of the sensitive functional groups.
The pharmacokinetic profile of this compound has also been investigated in preclinical studies. Results indicate that it exhibits moderate solubility in aqueous solutions and reasonable permeability across cellular membranes. These properties are critical for ensuring that the compound can reach its intended biological target in vivo. However, further optimization may be required to improve its bioavailability and reduce potential clearance pathways.
Another area of interest is the potential for this compound to serve as a template for drug design targeting specific disease states. For instance, its structural similarity to known anti-inflammatory agents suggests that it could be adapted for use in conditions such as arthritis or neuroinflammation. Additionally, ongoing research is exploring its ability to modulate ion channels involved in pain signaling, which could open new avenues for pain management therapies.
In conclusion, N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for further development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a pivotal role in advancing novel treatments for a variety of diseases.
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